2-Chloro-5-iodothiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4HClINO2S |
|---|---|
Molecular Weight |
289.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4HClINO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9) |
InChI Key |
XTXPIFCFHHLQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Cl)I)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Application of 2-Chloro-5-iodothiazole-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Thiazole derivatives have shown a remarkable breadth of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The strategic placement of various substituents on the thiazole core allows for the fine-tuning of a compound's pharmacological profile.
Deconstructing 2-Chloro-5-iodothiazole-4-carboxylic Acid: A Focus on Key Substituents
The subject of this guide, 2-Chloro-5-iodothiazole-4-carboxylic acid, presents a unique combination of functional groups that are expected to influence its reactivity and biological activity.
-
2-Chloro Group: The chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, providing a handle for further molecular elaboration. It also modulates the electronic nature of the thiazole ring.
-
5-Iodo Group: The iodine atom at the 5-position is a versatile functional group. It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments. Its size and lipophilicity can also significantly impact binding to biological targets.
-
4-Carboxylic Acid Group: The carboxylic acid moiety provides a key site for forming salts or esters, which can be used to modulate solubility and pharmacokinetic properties. It can also participate in hydrogen bonding interactions within a biological target's active site.
Proposed Synthetic Strategies
While a specific, documented synthesis for 2-Chloro-5-iodothiazole-4-carboxylic acid is not available, established methods for the synthesis of substituted thiazoles can be adapted. A plausible retro-synthetic analysis suggests a multi-step pathway starting from simpler, commercially available precursors.
Caption: Key reaction sites on the 2-Chloro-5-iodothiazole-4-carboxylic acid scaffold.
The relative reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides. [3]The carboxylic acid of the title compound can be readily converted to esters or amides to modulate its properties. The 2-chloro and 5-iodo positions offer opportunities for more complex molecular elaborations.
Conclusion and Future Outlook
While 2-Chloro-5-iodothiazole-4-carboxylic acid remains a putative compound without a designated CAS number, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and biological activity of this and related halogenated thiazole derivatives. Further investigation into the synthesis and characterization of this molecule is warranted to unlock its full potential.
References
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. Available at: [Link]
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2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Chloro-5-iodothiazole-4-carboxylic acid in DMSO and DMF
Abstract
The determination of a compound's solubility is a foundational pillar in the edifice of drug discovery and chemical development. Poor solubility can severely impede preclinical evaluation, leading to unreliable in-vitro data, poor bioavailability, and significant development hurdles.[1][2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-chloro-5-iodothiazole-4-carboxylic acid, a representative halogenated heterocyclic carboxylic acid, in two of the most ubiquitous aprotic polar solvents in the research laboratory: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). We will delve into the physicochemical properties of the analyte and solvents, explore the molecular interactions governing dissolution, and present a detailed, field-proven protocol for determining thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, self-validating methodology for solubility assessment.
Introduction: The Critical Role of Solubility in Preclinical Research
In the landscape of drug discovery, solubility is not merely a physical parameter; it is a critical determinant of a compound's potential success. From the initial high-throughput screening (HTS) to late-stage formulation, an accurate understanding of a molecule's ability to dissolve in relevant media is paramount. The integrity of virtually all in-vitro assays hinges on the test compound being fully dissolved in the stock solution, typically DMSO, to avoid artifacts and ensure accurate concentration-response relationships.[3]
It is essential to distinguish between two key concepts[4]:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[5] This is a high-throughput method used for ranking compounds in early discovery.[3]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form.[1][5] This value is crucial for lead optimization, formulation development, and predicting in-vivo absorption.[2]
This guide focuses on determining the thermodynamic solubility of 2-chloro-5-iodothiazole-4-carboxylic acid in the neat organic solvents, DMSO and DMF, which are critical for preparing high-concentration stock solutions for a multitude of research applications.
Physicochemical Profiles: Compound and Solvents
A molecule's solubility is dictated by the interplay of its intrinsic properties with those of the solvent.
The Analyte: 2-Chloro-5-iodothiazole-4-carboxylic acid
This molecule is a substituted heterocyclic compound featuring a thiazole ring, which imparts unique electronic and biological properties.[6] Its key structural features relevant to solubility are:
-
Carboxylic Acid Group (-COOH): This is the primary driver of polarity and provides a hydrogen bond donor (the acidic proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens).
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to the molecule's polarity and potential for π-π stacking interactions.
-
Halogen Substituents (Cl, I): These atoms increase the molecular weight and surface area and contribute to the molecule's overall electronic character.
| Property | Value / Description | Source |
| Molecular Formula | C₄HClINO₂S | Derived |
| Molecular Weight | 317.51 g/mol | Derived |
| Expected Acidity (pKa) | The carboxylic acid proton is expected to be acidic, facilitating interactions with polar solvents. | [7] |
| Appearance | Likely a solid powder or crystalline material at room temperature. |
The Solvents: A Comparative Look at DMSO and DMF
DMSO and DMF are classified as polar aprotic solvents and are lauded for their exceptional solvating power for a wide range of substances.[8][9] Their inability to donate hydrogen bonds, combined with their high polarity, makes them ideal for dissolving polar organic molecules.
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Formula | C₂H₆SO | C₃H₇NO |
| Boiling Point | 189 °C (372 °F)[8] | 153 °C (307 °F)[10][11] |
| Density | ~1.10 g/mL[12] | ~0.944 g/mL[10] |
| Dielectric Constant (25°C) | 47.2 | 36.7[13] |
| Dipole Moment | 3.96 D | 3.82 D |
| Key Structural Feature | Highly polar Sulfoxide (S=O) group | Highly polar Amide (C=O) group |
| Nature | Polar Aprotic, strong H-bond acceptor | Polar Aprotic, strong H-bond acceptor |
DMSO's higher dielectric constant and dipole moment suggest it may offer slightly superior solvating power for highly polar or ionic species compared to DMF.
Theoretical Framework: The Molecular Basis of Solubility
The dissolution of 2-chloro-5-iodothiazole-4-carboxylic acid in DMSO or DMF is governed by favorable intermolecular interactions that overcome the solute-solute forces within the crystal lattice.
-
Hydrogen Bonding: This is the most significant interaction. The acidic proton of the carboxylic acid group will form a strong hydrogen bond with the lone pair of electrons on the sulfoxide oxygen of DMSO or the carbonyl oxygen of DMF. This single interaction is the primary reason for the high solubility of carboxylic acids in these solvents.
-
Dipole-Dipole Interactions: The inherent polarity of the C-Cl, C-I, C=O, and S=O bonds in both the solute and solvent molecules leads to strong, attractive dipole-dipole forces that stabilize the dissolved state.
-
London Dispersion Forces: These forces, present between all molecules, contribute to the overall solvation, particularly through interactions involving the larger iodine atom and the aromatic ring.
Caption: Key intermolecular forces driving solubility.
Experimental Methodology: Determining Thermodynamic Solubility
To ensure data is reliable and reproducible, we employ the "gold standard" shake-flask method, which allows the system to reach true thermodynamic equilibrium.[4] This protocol is designed to be self-validating.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution rate and precipitation rate become equal, resulting in a saturated solution.[4] The concentration of the analyte in the clarified supernatant is then measured, which corresponds to its thermodynamic solubility.
Materials and Reagents
-
2-Chloro-5-iodothiazole-4-carboxylic acid (solid, >97% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous grade (e.g., ACS grade)[14]
-
Dimethylformamide (DMF), anhydrous grade
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 1.5-4 mL) with PTFE-lined caps
-
Orbital shaker or vial rotator with temperature control
-
Benchtop centrifuge with adapters for vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes and tips
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with formic acid)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 5-10 mg of 2-chloro-5-iodothiazole-4-carboxylic acid into a tared glass vial. Record the exact mass. Causality: Using a significant excess of solid ensures that equilibrium is established with the solid phase present, which is the definition of thermodynamic solubility.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or DMF) to the vial.
-
Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator set to a consistent, moderate speed at a controlled ambient temperature (e.g., 25 °C).
-
Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure even slowly dissolving or converting polymorphs reach equilibrium.[4] Causality: Sufficient time is critical for the system to overcome kinetic barriers and reach a true thermodynamic minimum, especially for crystalline solids.
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the compound's solubility is higher than the prepared concentration, and the experiment must be repeated with more solid.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Causality: Centrifugation is a crucial step to separate the bulk of the solid phase from the saturated supernatant without disturbing the equilibrium.
-
Carefully aspirate the supernatant using a pipette, taking care not to disturb the pellet.
-
For an additional level of validation, filter the aspirated supernatant through a 0.22 µm solvent-compatible syringe filter into a clean collection vial. This removes any remaining microscopic particulates.
-
-
Sample Preparation for Analysis:
-
Accurately perform a large serial dilution of the clarified supernatant (the saturated solution) into a suitable diluent (often the mobile phase used for HPLC). A 1:100 or 1:1000 dilution may be necessary depending on the expected solubility. Causality: High-concentration samples must be diluted to fall within the linear range of the analytical detector.
-
Prepare multiple dilutions to ensure at least one falls within the calibration range.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of 2-chloro-5-iodothiazole-4-carboxylic acid of known concentrations using the same solvent and diluent as the samples.
-
Analyze the calibration standards via HPLC-UV to generate a standard curve (Peak Area vs. Concentration). The curve must have an R² value > 0.99 for accuracy.
-
Inject the diluted samples and measure the peak area corresponding to the analyte.
-
Caption: Thermodynamic solubility determination workflow.
Data Analysis and Presentation
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
-
Concentration_diluted = (Peak_Area - y_intercept) / slope
-
Solubility (mg/mL) = Concentration_diluted × Dilution_Factor
-
-
Data Reporting: The results should be clearly summarized.
| Solvent | Replicate | Solubility (mg/mL) | Solubility (mM) | Mean ± SD (mg/mL) |
| DMSO | 1 | Value | Value | \multirow{3}{}{Calculate} |
| 2 | Value | Value | ||
| 3 | Value | Value | ||
| DMF | 1 | Value | Value | \multirow{3}{}{Calculate} |
| 2 | Value | Value | ||
| 3 | Value | Value |
Discussion and Field-Proven Insights
Comparative Analysis and Expectations
Given the physicochemical properties, 2-chloro-5-iodothiazole-4-carboxylic acid is expected to exhibit high solubility in both DMSO and DMF. Due to its slightly higher polarity and dielectric constant, solubility might be marginally greater in DMSO than in DMF.[13][15] However, steric factors and the specific crystal lattice energy of the solid can lead to counterintuitive results, reinforcing the necessity of experimental determination.
Troubleshooting and Considerations
-
Compound Instability: If the compound is unstable in either solvent over the 24-48 hour period, this will be evident as additional peaks in the HPLC chromatogram. Shorter equilibration times may be necessary, but this would technically measure apparent, not true, thermodynamic solubility.
-
Hygroscopicity: Both DMSO and DMF are hygroscopic.[13] Experiments should be conducted with anhydrous grade solvents and minimal exposure to atmospheric moisture, as water can alter the solvent properties and potentially the compound's solubility.
-
Undissolved Particulates: If the supernatant is not properly clarified, erroneously high solubility values will be obtained. Meticulous centrifugation and filtration are non-negotiable steps.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of 2-chloro-5-iodothiazole-4-carboxylic acid in DMSO and DMF. By combining a theoretical understanding of intermolecular forces with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate high-quality, reliable data. Such data is indispensable for making informed decisions throughout the chemical and pharmaceutical development pipeline, ultimately contributing to the efficiency and success of research programs.
References
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Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
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gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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Delaware. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
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Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]
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Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Scribd. (n.d.). Chemistry Lab Report 4. Retrieved from [Link]
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Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
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Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved from [Link]
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Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
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National Institutes of Health. (n.d.). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Retrieved from [Link]
-
ResearchGate. (2022, March 18). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from [Link]
-
MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
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ResearchGate. (2004, November). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
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The Thiazole-4-carboxylic Acid Scaffold: A Vector-Driven Approach to Ligand Design
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the thiazole ring stands as a premier bioisostere for the peptide bond and phenyl rings. While the 2- and 5-positions often dominate the literature (e.g., the xanthine oxidase inhibitor Febuxostat utilizes a thiazole-5-carboxylic acid core), the thiazole-4-carboxylic acid scaffold offers a distinct and underutilized geometric vector.
This guide analyzes the thiazole-4-carboxylic acid moiety not merely as an intermediate, but as a rigidifying linker that projects substituents at a unique ~146° angle relative to the C2-position. This structural attribute makes it an ideal candidate for peptidomimetics, fragment-based drug discovery (FBDD), and the design of microsomal triglyceride transfer protein (MTP) inhibitors.
Structural Pharmacology & Molecular Attributes
The "Vector" Argument: 4- vs. 5-Substitution
The primary value of the thiazole-4-carboxylic acid lies in its bond vectors. Unlike the 2,5-substitution pattern, which is roughly linear (mimicking para-substituted benzenes), the 2,4-substitution pattern mimics a meta-substituted arene or a constrained peptide turn.
| Property | Thiazole-4-COOH | Thiazole-5-COOH | Medicinal Utility |
| Vector Angle (C2-X-Y) | ~146° (Bent) | ~170° (Linear) | 4-position mimics |
| Dipole Moment | High (N and S influence) | Moderate | Influences solubility and membrane permeability. |
| pKa (Acid) | ~3.5 | ~3.5 | Standard carboxylic acid behavior; amenable to prodrug strategies. |
| H-Bonding | N3 accepts H-bonds | N3 accepts H-bonds | The C4-carbonyl oxygen is spatially closer to the N3, allowing potential intramolecular H-bonding (5-membered ring pseudo-cycle). |
Bioisosterism
The thiazole-4-carboxylic acid unit is a validated bioisostere for:
-
The Peptide Bond: The C4-C=O bond mimics the carbonyl of an amide, while the thiazole ring restricts conformational freedom.
-
Pyridine-2-carboxylic acid: Similar electron deficiency but with different lipophilicity profiles due to the sulfur atom.
Synthetic Architectures: The Hantzsch Protocol
The Hantzsch Thiazole Synthesis remains the most robust method for constructing the 4-carboxylic acid core. It involves the condensation of a thioamide with an
Workflow Visualization
The following diagram illustrates the mechanistic flow from raw materials to the active scaffold.
Figure 1: Step-wise logic of the Hantzsch Thiazole Synthesis targeting the 4-position.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methylthiazole-4-carboxylic acid.
Reagents:
-
Thioacetamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Ethanol (Absolute)
-
Magnesium Sulfate (MgSO4)
Step-by-Step Methodology:
-
Condensation: Dissolve thioacetamide (10 mmol) in absolute ethanol (20 mL). Add ethyl bromopyruvate (10.5 mmol) dropwise at room temperature.
-
Causality: Slow addition prevents localized exotherms which can lead to polymerization of the pyruvate.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Self-Validation: The disappearance of the starting thioamide spot indicates completion.
-
-
Workup: Cool to room temperature. Evaporate the solvent in vacuo. The residue is often the hydrobromide salt.
-
Neutralization: Resuspend residue in DCM and wash with saturated NaHCO3 to liberate the free base. Dry organic layer over MgSO4 and concentrate to yield Ethyl 2-methylthiazole-4-carboxylate .
-
Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours. Acidify with 1M HCl to pH 3.
-
Isolation: The carboxylic acid will precipitate.[1][2] Filter, wash with cold water, and dry.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The thiazole-4-carboxylic acid is an ideal "seed" for FBDD libraries.
-
The Acid Handle: Allows for rapid amide coupling to generate diverse libraries (High Throughput Synthesis).
-
Solubility: The polarity of the acid (and subsequent amides) generally improves water solubility compared to phenyl-based analogs.
Case Study: MTP Inhibitors
Microsomal Triglyceride Transfer Protein (MTP) inhibitors are critical for treating hyperlipidemia. Research indicates that piperidinyl-substituted thiazole-4-carboxamides show significant potency.
SAR Logic:
-
Core: Thiazole-4-carbonyl linker.[3]
-
Left Wing (C2): Piperidine or hydrophobic aryl group (fills the hydrophobic pocket).
-
Right Wing (Amide): The amide nitrogen at C4 projects the "Right Wing" into a polar auxiliary pocket.
Peptidomimetics (The "Turn" Mimic)
When incorporated into a peptide chain, the thiazole-4-amino acid (derived via Curtius rearrangement or used as the acid component) constrains the backbone
-
Application: Design of cyclic peptide mimics for protease inhibitors.
-
Mechanism: The rigid thiazole ring replaces the flexible
of a natural amino acid, locking the conformation into a bioactive pose.
Strategic Derivatization Logic
To maximize the utility of this scaffold, researchers should employ a "Divergent Synthesis" strategy.
Figure 2: Divergent synthetic pathways from the core scaffold.
Critical Reaction Notes
-
Amide Coupling: Thiazole nitrogen can interfere with coupling reagents. Use HATU or T3P (Propylphosphonic anhydride) for difficult couplings to prevent N-acyl urea formation on the ring nitrogen.
-
Decarboxylation: Thiazole-4-carboxylic acids are generally stable, but avoid extreme temperatures (>200°C) without protecting groups, as decarboxylation can occur.
References
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-substituted 2-aminothiazole-4-carboxylates. Russian Journal of General Chemistry.
-
Bayer CropScience LP. (2009). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Patent WO2009091594.
-
Chimenti, F., et al. (2004). Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents. European Journal of Medicinal Chemistry.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Hantzsch mechanism verification).
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Methodological & Application
Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodothiazole-4-carboxylic Acid at the C5-Position
An Application Note on the Synthesis of Functionalized Thiazoles
Abstract
This application note provides a detailed technical guide and an optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-chloro-5-iodothiazole-4-carboxylic acid. Substituted thiazole scaffolds are of significant interest in medicinal chemistry and drug development.[1][2] This protocol leverages the inherent reactivity differences between carbon-iodine and carbon-chlorine bonds to achieve selective C-C bond formation at the C5-position, yielding 5-aryl-2-chlorothiazole-4-carboxylic acid derivatives. The C2-chloro substituent remains available for subsequent orthogonal transformations, making this method a valuable tool for building molecular complexity. We present the underlying principles of selectivity, a step-by-step experimental procedure, key optimization parameters, and a comprehensive troubleshooting guide for researchers.
Introduction and Principle of Chemoselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] When applied to substrates containing multiple halogen atoms, such as 2-chloro-5-iodothiazole-4-carboxylic acid, the reaction's selectivity becomes paramount.
The chemoselectivity of this transformation is governed by the kinetics of the first and typically rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The propensity for a C-X bond to undergo oxidative addition is directly related to its bond dissociation energy (BDE). The established order of reactivity for halogens in Suzuki couplings is I > OTf > Br > Cl.[3] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, leading to a much lower activation energy barrier for oxidative addition.
Therefore, under carefully controlled kinetic conditions (e.g., moderate temperatures), the Pd(0) catalyst will selectively insert into the C5-I bond, initiating the catalytic cycle for coupling at this position while leaving the more robust C2-Cl bond untouched. While ligand and catalyst systems can be used to invert selectivity in some dihaloheterocyclic systems, the intrinsic reactivity difference between iodine and chlorine provides a strong and reliable basis for the selective functionalization of the target substrate.[5][6][7]
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Materials:
-
2-Chloro-5-iodothiazole-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-iodothiazole-4-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol). [8]2. Solvent and Base Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask, followed by the addition of K₂CO₃ (2.0 mmol).
-
Degassing: Seal the flask with a septum, and carefully evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. [9]4. Reaction: Place the flask in the heating mantle, attach the condenser, and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiazole is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).
-
Acidification & Extraction: Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. This step is crucial to protonate the carboxylic acid product, ensuring its extraction into the organic layer. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-2-chlorothiazole-4-carboxylic acid product.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and their solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) source has been oxidized by air. [9]2. Insufficient Degassing: Residual oxygen is deactivating the catalyst. 3. Impure Reagents: Water in anhydrous solvent or poor-quality base. | 1. Use a fresh bottle of catalyst or a more stable precatalyst like PdCl₂(dppf). 2. Improve the degassing procedure; use several freeze-pump-thaw cycles for best results. [9]3. Use freshly opened anhydrous solvents and high-purity base. |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Presence: Oxygen promotes the oxidative coupling of two boronic acid molecules. [9][10]2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) can sometimes consume the boronic acid, leading to homocoupling. [9] | 1. Ensure the degassing procedure is rigorous and maintain a positive inert gas pressure throughout the reaction. 2. If using a Pd(II) source, switching to a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue. |
| Loss of Selectivity (Double Coupling) | 1. High Temperature: Excessive heat can provide enough energy to overcome the activation barrier for C-Cl insertion. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the C5-I starting material is consumed. | 1. Reduce the reaction temperature to 80 °C. 2. Monitor the reaction closely and stop the heating as soon as the starting material is consumed. [11] |
| Protodeboronation (Boronic acid degrades) | 1. Aqueous Conditions: The boronic acid is slowly replaced by a proton from water. [10]2. High Temperature/Strong Base: These conditions can accelerate the degradation of sensitive boronic acids. | 1. Use a slightly larger excess of the boronic acid (1.5 equiv.). 2. Consider switching to anhydrous conditions (e.g., dry THF or Dioxane) with a base like K₃PO₄. [12] |
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.
- Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. 2010. Available from: [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. 2010. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. 2022. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. 2014. Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. 2011. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2017. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International. 2012. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Processes for preparing thiazole carboxylic acids. Google Patents. 1966.
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Note: High-Efficiency Amide Coupling of 2-Chloro-5-iodothiazole-4-carboxylic Acid
Part 1: Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The scaffold 2-Chloro-5-iodothiazole-4-carboxylic acid presents a unique "perfect storm" of synthetic challenges that necessitates a deviation from standard EDC/NHS protocols.
-
Steric Blockade (The 5-Iodo Effect): The iodine atom at position 5 is physically bulky (Van der Waals radius ~1.98 Å) and situated ortho to the carboxylic acid at position 4. This creates a "steric wall" that impedes the approach of bulky coupling agents and nucleophiles.
-
Electronic Duality (The 2-Chloro Effect):
-
Advantage:[1][2][3] The electron-withdrawing nature of the 2-chloro and 5-iodo substituents, combined with the thiazole ring, makes the carboxylic acid more acidic (lower pKa) and the resulting activated ester highly electrophilic.
-
Risk:[3][4][5] The C2 position is activated for Nucleophilic Aromatic Substitution (SnAr). Using harsh conditions (high heat) or excessive nucleophilic base can lead to the displacement of the chlorine atom by the amine, resulting in a regioisomer byproduct (2-amino-5-iodothiazole-4-carboxylic acid) rather than the desired amide.
-
-
The "Silent" Scaffold: Notably, this molecule possesses no ring protons . Standard 1H NMR monitoring is ineffective for tracking the aromatic core. Reaction progress must be monitored via LCMS or shifts in the amine signals.[6]
The "Goldilocks" Activation Strategy
To succeed, we must generate a highly reactive intermediate (to overcome the 5-Iodo steric hindrance) while maintaining mild conditions (to prevent 2-Chloro displacement).
-
Avoid: Carbodiimides (EDC/DCC) alone (too slow, high urea byproduct risk).
-
Avoid: Thionyl Chloride at reflux (too harsh, high risk of SnAr or degradation).
-
Select: HATU/HOAt (Method A) for general amines, or Oxalyl Chloride/DMF at 0°C (Method B) for unreactive anilines.
Part 2: Experimental Protocols
Method A: HATU-Mediated Coupling (Recommended Standard)
Best for: Primary amines, secondary amines, and steric-sensitive couplings.
Reagents & Materials
| Component | Equiv. | Role |
| Substrate Acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.2 - 1.5 | Coupling Agent (High reactivity) |
| DIPEA (Hünig's Base) | 2.0 - 3.0 | Non-nucleophilic Base |
| DMF (Anhydrous) | [0.1 M] | Solvent (Solubilizes thiazole) |
Step-by-Step Protocol
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-Chloro-5-iodothiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M). Note: The acid may be sparingly soluble in DCM; DMF is preferred.
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (20-25°C) for 15 minutes.
-
Why? Pre-activation allows the formation of the active At-ester (7-azabenzotriazole ester) before the amine is introduced, reducing competition.
-
-
Coupling: Add the Amine (1.1 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Critical Control: Do NOT heat above 40°C. Heating increases the rate of SnAr at the C2-Cl position.
-
-
Monitoring (Self-Validation): Check via LCMS.
-
Target: Mass = [Acid - OH + Amine]
-
Byproduct Warning: If Mass = [Acid - OH - Cl + Amine + Amine], you have double addition (SnAr). Reduce temperature or base equivalents.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (3x) to remove DMF/HATU byproducts. Wash with sat. NaHCO₃ and Brine.[6] Dry over Na₂SO₄.[6]
Method B: Acid Chloride via Oxalyl Chloride (For Low-Reactivity Amines)
Best for: Electron-deficient anilines or very bulky amines where HATU fails.
Reagents & Materials
| Component | Equiv. | Role |
| Substrate Acid | 1.0 | Starting Material |
| Oxalyl Chloride | 1.5 | Chlorinating Agent (Gentler than SOCl₂) |
| DMF (Cat.) | 2-3 drops | Catalyst (Vilsmeier-Haack intermediate) |
| DCM (Anhydrous) | [0.2 M] | Solvent |
| TEA (Triethylamine) | 2.5 | Acid Scavenger (Added in Step 2) |
Step-by-Step Protocol
-
Acid Chloride Formation: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0°C (Ice bath).
-
Catalysis: Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will occur.
-
Activation: Allow to warm to Room Temp and stir for 1 hour until gas evolution ceases and the solid dissolves (clear yellow solution).
-
Concentration (Optional but Recommended): If the amine is sensitive to HCl, concentrate the mixture in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM.
-
Coupling: Cool the solution back to 0°C . Add Triethylamine (2.5 equiv) followed by the Amine (1.1 equiv).
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Quench with water. Extract with DCM.[3] Wash with 1N HCl (if product is not basic) and Brine.
Part 3: Visualization & Logic
Reaction Workflow & Decision Matrix
The following diagram illustrates the critical decision points and the mechanistic pathway, highlighting the risk of side reactions.
Figure 1: Strategic workflow for amide coupling, highlighting the divergence between successful coupling and the thermal/base-dependent SnAr side reaction.
Part 4: Troubleshooting & QC (Self-Validating System)
To ensure the protocol is "self-validating," the user must monitor specific markers that confirm structural integrity.
The "SnAr Trap" (Critical Control Point)
Because the 2-Chloro position is reactive, you must distinguish between the desired Amide and the SnAr byproduct.
| Marker | Target Product (Amide) | Side Product (SnAr) |
| Mass Spec (ESI) | M+ (Expected Mass) | M - 35 (Cl) + Mass(Amine) |
| Isotope Pattern | Distinct Cl isotope pattern (3:1 ratio of M:M+2) | Loss of Cl pattern (unless amine has Cl) |
| 13C NMR (C2) | ~150-160 ppm (C-Cl) | Shifted significantly upfield (C-N) |
Solubility Issues
-
Problem: Reaction turns into a thick slurry/precipitate.
-
Cause: The thiazole amide product is often highly crystalline and insoluble.
-
Solution: Do not filter immediately. Add THF or DMSO to the reaction mixture to ensure full conversion, or perform the workup by pouring the slurry into water and filtering the solid product (if the product is water-insoluble).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177.
-
BenchChem. (2025).[4][6] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Library.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed.). Springer. (Reference for Vilsmeier-Haack/Oxalyl Chloride mechanisms).
-
Sigma-Aldrich. (2025). 2-Chlorothiazole-4-carboxylic acid Product Data.
Sources
- 1. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ojs.chimia.ch [ojs.chimia.ch]
Application Note: Nucleophilic Substitution Strategies for C2-Chlorine in Thiazole Acids
This guide is structured as a high-level technical application note for medicinal chemists and process scientists. It prioritizes the "Ester Intermediate" route as the industry standard while providing a "Direct Displacement" protocol for specific high-throughput screening (HTS) scenarios.
conditions for 2-chlorothiazole-4/5-carboxylic acids Audience: Medicinal Chemists, Process Development Scientists Author: Senior Application Scientist, Chemical Development Group[1]Executive Summary
The substitution of the C2-chlorine in thiazole carboxylic acids is a pivotal transformation in the synthesis of diverse pharmacological scaffolds, including kinase inhibitors (e.g., Dasatinib derivatives). While the C2 position of the thiazole ring is inherently electrophilic, the presence of an unprotected carboxylic acid moiety introduces significant electronic and solubility challenges.
This guide outlines two distinct protocols:
-
Method A (Standard): Esterification-Substitution-Hydrolysis (High Yield, High Purity).[1]
-
Method B (Rapid): Direct Displacement (High Throughput, Lower Purity Profile).[1]
Mechanistic Insight & Challenge Analysis
The Electronic Paradox
The thiazole ring is electron-deficient, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
-
Neutral State: The electron-withdrawing carboxyl group (-COOH) activates the ring, enhancing
at C2.[1] -
Anionic State: Upon exposure to basic nucleophiles (amines, alkoxides), the acid deprotonates to form the carboxylate anion (
). This anion is inductively electron-donating (+I effect) and creates a localized negative charge field that electrostatically repels incoming nucleophiles, drastically reducing reaction rates.[1]
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Detailed Experimental Protocols
Method A: The Ester Route (Gold Standard)
Recommended for scale-up and when high purity is required.[1]
Concept: Masking the acid as an ester prevents carboxylate formation, maintaining the electron-withdrawing character of the substituent and ensuring high electrophilicity at C2.
Step 1: Esterification (If ester is not commercially available)
-
Dissolve 2-chlorothiazole-5-carboxylic acid (1.0 equiv) in dry MeOH (0.5 M).
-
Add conc.[1]
(0.1 equiv) or (1.2 equiv) dropwise at 0°C.[1] -
Reflux for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Concentrate, neutralize with sat.
, and extract with EtOAc.
Step 2: Nucleophilic Substitution (
)
Reagents:
-
Substrate: Methyl/Ethyl 2-chlorothiazole-5-carboxylate.[1]
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv).[1]
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv).[1] -
Solvent: THF (for reactive amines) or DMF/DMSO (for sluggish amines).[1]
Procedure:
-
Charge a reaction vial with the thiazole ester (1.0 equiv) and solvent (THF, 0.2 M).
-
Add the base followed by the amine nucleophile.[1]
-
Temperature:
-
Aliphatic Amines: Stir at RT for 2–4 hours.
-
Anilines/Steric Hindrance: Heat to 60–80°C.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1] Dry over
.[1]
Step 3: Hydrolysis (Saponification)[1]
-
Dissolve the substituted ester in THF/MeOH/Water (3:1:1).
-
Add LiOH·
(2.5 equiv). -
Stir at RT until ester is consumed (typically 1–2 hours).
-
Critical Step: Acidify carefully with 1N HCl to pH ~3–4 to precipitate the zwitterionic amino-acid product. Filter and dry.[1]
Method B: Direct Displacement (High Throughput)
Recommended only for rapid library generation where yield is secondary to speed.[1]
Concept: Overcoming the electronic deactivation of the carboxylate anion by using high temperature and solvent polarity.
Reagents:
-
Substrate: 2-Chlorothiazole-5-carboxylic acid.[1]
-
Nucleophile: Amine (3.0–5.0 equiv).[1] Note: Excess amine acts as both nucleophile and base.[1]
-
Solvent: DMSO or NMP (High boiling point, polar aprotic).[1]
Procedure:
-
Dissolve the acid in DMSO (0.5 M).
-
Add the amine (5.0 equiv).[1]
-
Reaction: Heat in a sealed tube (pressure vessel) at 120°C – 140°C for 12–24 hours.
-
Microwave Option: 150°C for 30–60 mins.
-
-
Workup:
Data Summary & Optimization Table
The following table summarizes expected outcomes based on nucleophile type and method.
| Nucleophile Class | Method A (Ester) Yield | Method B (Direct) Yield | Notes |
| Primary Aliphatic (e.g., Benzylamine) | High (>85%) | Moderate (40-60%) | Direct method suffers from salt formation.[1] |
| Secondary Cyclic (e.g., Morpholine) | Excellent (>90%) | Good (60-70%) | Strong nucleophiles work reasonably well in Method B. |
| Anilines (e.g., 4-Fluoroaniline) | Moderate (50-70%) | Poor (<20%) | Anilines are too weak for Method B; require ester activation or Pd-catalysis.[1] |
| Alkoxides (e.g., NaOMe) | High (>80%) | N/A | Strong bases will deprotonate the acid immediately; Method A is mandatory. |
Troubleshooting Guide
-
Problem: Low conversion in Method A with Anilines.
-
Problem: Product is water-soluble during Method B workup.
-
Problem: Decarboxylation observed at high temps.
References
-
Dasatinib Intermediate Synthesis
-
Context: Synthesis of 2-aminothiazole-5-carboxamides via nucleophilic attack on activated thiazoles.[1]
-
Source: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)."[1] Journal of Medicinal Chemistry2006 , 49(23), 6819-6832.[1] Link
-
-
General Thiazole Reactivity
-
Patent Protocol (Ester Route)
-
Mechanistic Overview of Carboxylic Acid Deactivation
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-iodothiazole-4-carboxylic Acid and its Intermediates
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Chloro-5-iodothiazole-4-carboxylic acid, a critical heterocyclic building block. The methodologies and principles discussed are grounded in established chemical practices to ensure reliability and reproducibility in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the purification of 2-Chloro-5-iodothiazole-4-carboxylic acid and its synthetic intermediates.
Q1: What are the likely impurities I might encounter when synthesizing 2-Chloro-5-iodothiazole-4-carboxylic acid?
A1: Impurities can originate from starting materials, side-reactions, or subsequent degradation.[1][2] Based on plausible synthetic routes, such as the halogenation and functionalization of a thiazole precursor, you should be vigilant for:
-
Unreacted Starting Materials: This could include 2-chlorothiazole-4-carboxylic acid (if iodination is the final step) or an amino-thiazole precursor if a Sandmeyer-type reaction is employed.[3]
-
Isomeric Byproducts: Iodination could potentially occur at other positions on the thiazole ring, although the 5-position is generally favored. Similarly, if starting from a substituted benzoic acid, isomers from the initial synthesis can carry through.[4]
-
Over-halogenated Species: The presence of a di-iodo-thiazole species is possible if the iodination conditions are too harsh or the stoichiometry is not carefully controlled.
-
Hydrolysis Products: The 2-chloro substituent on the thiazole ring can be susceptible to hydrolysis under strong basic conditions or prolonged heating in aqueous media, potentially forming a 2-hydroxythiazole derivative.
-
Residual Reagents and Solvents: Inorganic salts, acids, bases, or high-boiling point solvents (like DMF or DMSO) used in the reaction are common contaminants.
Q2: My crude product is a dark, oily residue instead of the expected solid. What should I do?
A2: An oily product often indicates the presence of significant impurities that depress the melting point or prevent crystallization.[5][6]
-
Cause Analysis: The most common causes are residual high-boiling point solvents or non-volatile, oily byproducts from the reaction.
-
Initial Step: First, ensure all volatile solvents have been thoroughly removed using a high-vacuum pump, possibly with gentle heating.
-
Troubleshooting Strategy: If the product remains an oil, trituration is an effective next step. This involves stirring the oil with a solvent in which the desired product has poor solubility, but the impurities are soluble (e.g., hexane, pentane, or a cold ether).[6] This can often induce crystallization of the product. If trituration fails, purification via column chromatography is the recommended approach.[5]
Q3: I'm struggling with recrystallization. How do I choose the right solvent system?
A3: The principle of recrystallization is to find a solvent (or solvent pair) where the compound is highly soluble when hot but sparingly soluble when cold.[7]
-
Systematic Screening: A systematic approach is best. Test the solubility of a small amount of your crude material in various solvents at room temperature and then at their boiling points.[7]
-
Single Solvent: An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are often good starting points for polar molecules like carboxylic acids.[7][8]
-
Binary Solvent System: If no single solvent is ideal, use a binary system.[1] Dissolve your compound in a "good" solvent (in which it is very soluble, e.g., acetone or methanol) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.
Q4: How can I effectively remove unreacted starting materials or highly polar impurities?
A4: The carboxylic acid functional group provides an excellent handle for purification via acid-base extraction. This technique is highly effective at separating acidic compounds from neutral or basic impurities. The process involves:
-
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extracting the organic solution with a weak aqueous base, such as 5% sodium bicarbonate solution. The acidic product will deprotonate to form its water-soluble carboxylate salt and move to the aqueous layer, while neutral and basic impurities remain in the organic layer.
-
Separating the layers and washing the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Re-acidifying the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will re-protonate the carboxylate, causing the pure carboxylic acid product to precipitate out of the solution.[9]
-
The precipitated solid can then be collected by vacuum filtration.
Q5: My compound streaks badly on the silica gel TLC plate/column. How can I fix this?
A5: Streaking of carboxylic acids on silica gel is a very common issue. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly basic sites on the silica gel surface, leading to poor peak shape and inefficient separation.
-
The Solution: To suppress this interaction and achieve sharp bands, you must acidify your mobile phase. Adding a small amount of acetic acid (typically 0.5-2%) or formic acid to the eluent (e.g., hexane/ethyl acetate) will keep the carboxylic acid in its protonated, less polar form, minimizing its interaction with the stationary phase and resulting in clean chromatography.
Q6: What analytical techniques are best for assessing the final purity of my product?
A6: A combination of methods should be used to confirm both identity and purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective.[10][11] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[12]
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point is indicative of impurities.[4]
Troubleshooting Guides and Protocols
Troubleshooting Matrix
This table provides quick solutions to common problems encountered during the purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The chosen solvent is too "good" (product is soluble even when cold). 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Re-screen for a less effective solvent or use a binary solvent system.[1] 2. Concentrate the filtrate and cool again to recover more material. 3. Ensure the filtration apparatus is pre-heated; use a minimal amount of hot solvent to wash.[7] |
| Product Fails to Precipitate After Acidification | 1. Insufficient acid was added; pH is not low enough. 2. Product is somewhat soluble in the acidic aqueous solution. 3. Product has oiled out instead of precipitating. | 1. Check the pH with pH paper and add more acid until pH is 1-2. 2. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer. 3. Cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. |
| Product and Impurity Co-elute in Column Chromatography | 1. Inappropriate solvent system polarity. 2. Overloading of the column. | 1. Perform a thorough TLC analysis to find a solvent system with better separation (aim for a ΔRf > 0.2).[5] 2. Use a shallower solvent gradient during elution. 3. Reduce the amount of crude material loaded relative to the amount of silica gel (typically a 1:50 to 1:100 ratio of product to silica). |
| Final Product is Colored (Yellow/Brown) | 1. Presence of colored impurities, possibly from side reactions like azo coupling if diazonium salts were used.[3] 2. Trace amounts of residual iodine. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[1] 2. A wash of the crude solid with a sodium thiosulfate solution can sometimes remove residual iodine color. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Recrystallization
This protocol is ideal for crude material containing significant neutral or basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.
-
Basic Extraction: Add 5% aqueous sodium bicarbonate solution (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with another 50 mL of 5% sodium bicarbonate solution. Combine the aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with ethyl acetate (30 mL) to remove any remaining neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 3M HCl dropwise with stirring until the pH of the solution is ~2 (check with pH paper). A precipitate should form.
-
Isolation: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Recrystallization: Transfer the damp solid to a clean flask. Perform a recrystallization using a pre-determined optimal solvent system (e.g., ethanol/water). Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath.
-
Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating impurities with polarities similar to the product.
-
Solvent System Selection: Using TLC, identify a mobile phase that provides good separation and gives the product an Rf value of approximately 0.2-0.4. A common system would be Hexane:Ethyl Acetate with 1% acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or methanol), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc + 1% AcOH) and gradually increasing the polarity (e.g., to 70:30 Hexane:EtOAc + 1% AcOH), is often effective.[6]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvents under reduced pressure using a rotary evaporator to yield the purified 2-Chloro-5-iodothiazole-4-carboxylic acid.
Visual Workflows
Purification Strategy Decision Tree
Caption: A decision tree for selecting the appropriate purification method.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Gomza, Y. V., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.
- MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids.
- Ghosh, A., et al. (2014). Impurity Profile: An Overview. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Kim, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Rosier, J. A., et al. (1990). Liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine by affinity chromatography on organomercurial agarose gel. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (2025). Technical Support Center: Purification of 2,4,5-Trimethyl-4,5-dihydrothiazole.
- Benchchem. (2025). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
- Not Voodoo. (n.d.). Recrystallization and Crystallization.
- Cox, C., & Que Hee, S. S. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine.
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
- Sigma-Aldrich. (n.d.). 2-Chlorothiazole-4-carboxylic acid.
- Thermo Scientific Chemicals. (n.d.). 2-chlorothiazole-4-carboxylic acid, 97%.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
- Gawinecki, R., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
- Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid.
- ChemScene. (n.d.). 2-Chlorothiazole-4-carboxylic acid.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. PubMed.
- ResearchGate. (2025). Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography.
Sources
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- 2. ijpsr.com [ijpsr.com]
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- 12. mdpi.com [mdpi.com]
Minimizing homocoupling side products in thiazole iodide reactions
A-Z Guide to Minimizing Homocoupling Side Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions involving thiazole iodides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-challenging reactions. Homocoupling of the thiazole iodide starting material is a common side reaction that consumes valuable substrate and complicates purification. This guide provides in-depth, field-proven insights to help you minimize this byproduct and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of thiazole iodide reactions, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react to form a symmetrical dimer.[1] In your case, two molecules of your thiazole iodide can react to form a bithiazole byproduct. This is problematic for two main reasons:
-
Reduced Yield: It consumes your thiazole iodide starting material in an unproductive pathway, directly lowering the maximum achievable yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled bithiazole product often has similar polarity and physical properties to the desired cross-coupled product, making separation by column chromatography difficult and time-consuming.
Q2: What are the primary mechanistic causes of thiazole iodide homocoupling?
A2: Homocoupling of aryl halides, including thiazole iodides, in palladium-catalyzed reactions typically arises from two main pathways:
-
Reaction via a Diarylpalladium(II) Intermediate: The most common pathway begins with the standard oxidative addition of the thiazole iodide (Ar-I) to the active Pd(0) catalyst to form an Ar-Pd(II)-I complex. A subsequent ligand exchange between two of these complexes can form a diarylpalladium(II) species (Ar-Pd(II)-Ar). This intermediate can then undergo reductive elimination to produce the homocoupled dimer (Ar-Ar) and regenerate a Pd(II) species, which must be reduced back to Pd(0) to re-enter the catalytic cycle.[2]
-
Influence of Oxidants (Oxygen): The presence of molecular oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) salts can then promote the homocoupling of organometallic coupling partners (like boronic acids in a Suzuki reaction) or participate in alternative catalytic cycles that favor homocoupling of the aryl halide.[3]
For thiazole iodides specifically, being electron-deficient, the oxidative addition step is generally fast. The challenge often lies in ensuring the subsequent steps of transmetalation (with the coupling partner) and reductive elimination of the desired product are significantly faster than the pathways leading to the homocoupled dimer.
Q3: Which cross-coupling reactions are most susceptible to this side reaction?
A3: While possible in many palladium-catalyzed reactions, homocoupling is a particularly notable issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is very common, but homocoupling of the thiazole iodide can also occur, especially if the catalyst turnover is slow or if Pd(II) species are prevalent.[3]
-
Sonogashira Coupling: This reaction has two common forms of homocoupling. The thiazole iodide can dimerize as described above. More frequently, the terminal alkyne partner undergoes oxidative homocoupling to form a symmetric 1,3-diyne. This specific side reaction is known as Glaser coupling and is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[4][5]
-
Buchwald-Hartwig Amination: While the primary side reactions are often hydrodehalogenation or β-hydride elimination, homocoupling of the aryl halide can occur under suboptimal conditions, particularly if reductive elimination of the C-N bond is slow.[6]
Troubleshooting Guides: Specific Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My main byproduct in a Suzuki reaction is the bithiazole dimer.
This indicates that the reductive elimination of two thiazole moieties from the palladium center is competitive with the desired cross-coupling pathway.
Troubleshooting Workflow: Suzuki Coupling
Caption: A logical workflow for troubleshooting thiazole homocoupling.
Data-Driven Ligand Selection for Suzuki Coupling
The choice of ligand is paramount. Bulky, electron-rich ligands accelerate the crucial reductive elimination step, which helps the desired product to form and be released from the catalyst before side reactions can occur.[7]
| Ligand | Class | Key Characteristics & Rationale | Typical Performance |
| XPhos / SPhos | Monodentate Biarylphosphine | Industry Standard. Very bulky and electron-rich. Excellent for promoting reductive elimination and preventing catalyst decomposition. Highly effective for electron-deficient heteroaryl halides.[7][8] | Excellent. Often provides high yields (>90%) with minimal homocoupling, even with challenging substrates. |
| RuPhos | Monodentate Biarylphosphine | Similar to XPhos/SPhos but with different steric profiles. Can be superior for certain substrate combinations.[9] | Excellent. A very strong alternative to XPhos and SPhos, worth screening. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Classic Pd(0) Source. Readily available and provides an active Pd(0) species directly. However, PPh₃ is less electron-donating and bulky than modern ligands, potentially leading to slower reductive elimination.[10][11] | Good to Moderate. Can be effective, but may require higher temperatures and is often more prone to side reactions compared to biarylphosphine systems. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Forms a stable, well-defined complex. The wide bite angle can be beneficial. Requires in-situ reduction from Pd(II) to Pd(0). | Moderate. Often reliable but can be less active for challenging, electron-deficient substrates compared to the best monodentate ligands. |
Issue 2: In my Sonogashira reaction, I see both bithiazole and a significant amount of alkyne dimer (Glaser product).
This is a classic problem in Sonogashira chemistry. The alkyne homocoupling is a direct result of the copper cocatalyst.
Solution: Adopt a Copper-Free Protocol
The most effective way to eliminate Glaser coupling is to remove the root cause: the copper(I) salt.[4][5] Copper-free Sonogashira protocols have been well-established and are highly effective.
Key Adjustments for Copper-Free Sonogashira:
-
Catalyst System: Use a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Base: A strong amine base is crucial. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are used in stoichiometric or solvent quantities. The base facilitates the deprotonation of the alkyne, which can then interact with the palladium center.[12][13]
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are standard.
-
Atmosphere: Even without copper, maintaining a strictly inert atmosphere is vital to prevent oxidation of the Pd(0) catalyst, which would lead to thiazole homocoupling.
Issue 3: My Buchwald-Hartwig amination is clean, but very slow, and I'm starting to see some thiazole dimer as I push the reaction with heat.
This suggests that the reductive elimination to form the C-N bond is the rate-limiting step. Forcing the reaction with excessive heat can accelerate catalyst decomposition and alternative pathways like homocoupling.
Solution: Optimize the Ligand and Base Combination
Mechanistic Insight: The choice of both ligand and base is deeply interconnected. The base deprotonates the amine to form the active nucleophile, while the ligand's steric and electronic properties dictate the geometry and reactivity of the palladium center, directly influencing the rate of reductive elimination.[14][15]
| Parameter | Recommendation | Rationale |
| Ligand | Use a modern, bulky biarylphosphine ligand. Xantphos is an excellent starting point due to its wide bite angle, which is known to facilitate C-N reductive elimination.[10][16] Other top choices include BrettPhos or RuPhos .[6] | These ligands create a sterically crowded palladium center that favors the three-coordinate geometry required for fast reductive elimination. Their electron-donating nature also increases electron density on the metal, promoting the final bond-forming step. |
| Base | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[6][14] | These bases are strong enough to deprotonate a wide range of amines but are too bulky to act as competing nucleophiles. Weaker bases like carbonates are often insufficient for C-N coupling. |
| Solvent | Use an anhydrous, non-coordinating aprotic solvent like toluene or 1,4-dioxane . | These solvents effectively solubilize the reactants and catalyst without interfering with the catalytic cycle. Toluene can be particularly effective as the iodide byproducts are often less soluble, which can mitigate catalyst inhibition.[15] |
Mechanistic Visualization: The Competing Pathways
Understanding the catalytic cycle is key to troubleshooting. The desired cross-coupling must be faster than any off-cycle or competing reactions, such as the formation of a diarylpalladium(II) species that leads to homocoupling.
Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.
Gold-Standard Experimental Protocols
The following protocols are provided as robust starting points for minimizing homocoupling. Always use standard inert atmosphere techniques (Schlenk line or glovebox).
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a modern biarylphosphine ligand and a mild base, conditions known to suppress homocoupling.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the thiazole iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If not using a precatalyst, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Seal the flask, remove from the glovebox, and evacuate and backfill with argon (repeat 3 times).
-
-
Reagent Addition:
-
Add thoroughly degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL). The solvent should be sparged with argon for at least 30 minutes prior to use.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper cocatalyst to prevent Glaser coupling of the alkyne.[4][12]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the thiazole iodide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
-
Reagent Addition:
-
Add anhydrous, degassed THF (5 mL) and degassed triethylamine (TEA, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC. Reactions are often complete within 2-8 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and filter through a short plug of silica gel to remove palladium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Organic Chemistry Portal. [Link]
-
Burykina, J. V., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Feng, K., et al. (2024). Development of a Deactivation-Resistant Dialkyl-biarylphosphine Ligand for Pd-Catalyzed C-N Cross-Coupling Reactions. Open Readings 2024. [Link]
-
Cope, C. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
CovaSyn. (2023). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
The Organic Chemistry Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]
-
Yao, Q., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. SciSpace. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Gholinejad, M., et al. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H2O. Turkish Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Mereiter, K., et al. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 754–763. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Al-Masum, M., & El-Bojdaina, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(45), 28246-28269. [Link]
-
Shvets, O., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
-
Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(4), 2569-2573. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Dounay, A. B., et al. (2003). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Journal of Organic Chemistry, 68(26), 10186-10189. [Link]
Sources
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 1H NMR Chemical Shifts of 2-Chloro-5-iodothiazole-4-carboxylic acid
Executive Summary & Strategic Importance
In the realm of heterocyclic drug discovery, 2-Chloro-5-iodothiazole-4-carboxylic acid represents a high-value scaffold.[1] Its tri-functionalized nature (2-Cl, 4-COOH, 5-I) makes it a versatile "linchpin" intermediate. The 2-position chlorine allows for nucleophilic aromatic substitution (
This guide focuses on the 1H NMR characterization of this molecule. Unlike typical organic compounds where spectral complexity confirms structure, the characterization of this molecule is defined by spectral silence . The complete substitution of the thiazole ring results in a 1H NMR spectrum devoid of aromatic signals, making the absence of peaks the primary diagnostic criterion for reaction completion.
Spectral Analysis: The "Silent" Spectrum
Theoretical vs. Experimental Expectations
For the uninitiated, the 1H NMR spectrum of 2-Chloro-5-iodothiazole-4-carboxylic acid can be confusing because it is essentially empty in the standard organic window (0–10 ppm).
-
Thiazole Ring Protons: The thiazole core has protons at positions 2, 4, and 5. In this molecule:
-
The Carboxylic Acid Proton: The only proton in the molecule is the acidic proton of the -COOH group.
-
Chemical Shift: Typically 10.0 – 14.0 ppm .
-
Appearance: Very broad singlet.
-
Solvent Dependency: Highly dependent on solvent (DMSO-
vs. CDCl ) and water content. In the presence of D O exchange or wet solvents, this signal may broaden into the baseline or disappear entirely.[3]
-
Comparative Diagnostics (Precursor vs. Product)
The most critical use of 1H NMR for this compound is monitoring its synthesis from the precursor, 2-chlorothiazole-4-carboxylic acid . The iodination at the C5 position is confirmed by the disappearance of the C5-H signal.
Table 1: Comparative 1H NMR Data (DMSO-
, 400 MHz)
| Feature | Precursor (2-Chlorothiazole-4-carboxylic acid) | Product (2-Chloro-5-iodothiazole-4-carboxylic acid) | Diagnostic Status |
| C5-H (Aromatic) | ABSENT | Primary Confirmation | |
| -COOH (Acidic) | Non-Diagnostic (Unchanged) | ||
| Residual Solvent | Reference | ||
| Water | Variable |
Analyst Note: If you observe a singlet around 8.2 ppm in your product spectrum, your iodination is incomplete. The product spectrum should show only solvent peaks and the broad acid peak.
Experimental Protocols
Synthesis & Monitoring Workflow
The synthesis typically involves the regioselective lithiation of the C5 position followed by quenching with iodine. This method is preferred over electrophilic aromatic substitution due to the electron-deficient nature of the thiazole ring.
Diagram 1: Synthesis and Monitoring Pathway
Caption: Logical workflow for the synthesis and NMR validation of the target molecule. The disappearance of the C5 proton is the critical quality gate.
Detailed Protocol: C5-Iodination via Lithiation
Safety: LDA is pyrophoric; Iodine is corrosive. Perform in a fume hood under inert atmosphere (Ar or N
-
Preparation: Dry a 100 mL round-bottom flask and flush with Argon.
-
Dissolution: Dissolve 2-chlorothiazole-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Deprotonation:
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add LDA (Lithium Diisopropylamide, 2.2 eq) dropwise over 20 minutes. Note: 2.2 eq is required because the first equivalent deprotonates the carboxylic acid, and the second deprotonates the C5 position.
-
Stir at -78°C for 1 hour.
-
-
Iodination:
-
Dissolve Iodine (
) (2.5 eq) in anhydrous THF. -
Add the Iodine solution dropwise to the reaction mixture at -78°C.
-
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous Na
S O (Sodium Thiosulfate) to reduce excess iodine (color changes from dark red/violet to yellow/clear). -
Acidify the aqueous layer to pH ~2 with 1N HCl to precipitate the product.
-
Extract with Ethyl Acetate (3x), dry over MgSO
, and concentrate.
-
-
NMR Sample Prep: Dissolve ~5 mg of the crude solid in 0.6 mL DMSO-
.
Troubleshooting & Nuances
"Ghost" Peaks
Operators often report small peaks in the aromatic region (7.0 – 8.5 ppm) even after purification. These are usually:
-
Starting Material: The singlet at ~8.2 ppm (Integration < 5% indicates >95% conversion).
-
Decarboxylation: If heated excessively, the COOH group may be lost, yielding 2-chloro-5-iodothiazole (Check for new signals).
-
Iodine Adducts: Ensure thorough washing with thiosulfate; residual iodine can cause broadening or paramagnetic shifts.
13C NMR Verification
Since 1H NMR is "silent," 13C NMR is the definitive structural proof.
-
Expected Carbon Signals (DMSO-
):-
C2 (C-Cl): ~150–155 ppm
-
C4 (C-COOH): ~145–150 ppm
-
C=O (Acid): ~160–165 ppm
-
C5 (C-I): ~75–85 ppm (Diagnostic: Carbon attached to Iodine is significantly shielded/upfield compared to C-H).
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Chlorothiazole-4-carboxylic acid (CID 673682). Retrieved from [Link]
- H. C. Brown & M. V. Rangaishenvi. (1990). Strategies for Thiazole Functionalization via Lithiation. Journal of Organic Chemistry.
-
SpectraBase. (2025). Thiazole Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]
Sources
Navigating the Structural Landscape of 2,5-Dihalo-Thiazole-4-Carboxylic Acids: A Guide to Synthesis and Crystallographic Potential
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the thiazole moiety stands as a privileged scaffold, underpinning the structure of numerous biologically active compounds. Among these, 2,5-dihalo-thiazole-4-carboxylic acids represent a class of synthetic intermediates with significant potential for the development of new pharmaceuticals. The introduction of halogens at the 2 and 5 positions of the thiazole ring provides crucial handles for further chemical modifications, enabling the exploration of a vast chemical space. Understanding the three-dimensional structure of these building blocks through X-ray crystallography is paramount for rational drug design, as it dictates the intermolecular interactions that govern their assembly in the solid state and their binding to biological targets.
This guide provides a comprehensive overview of the current state of knowledge regarding 2,5-dihalo-thiazole-4-carboxylic acids. While a direct comparative analysis of their single-crystal X-ray diffraction data is not currently possible due to the absence of publicly available crystal structures for the chloro, bromo, and iodo derivatives, this document will delve into their synthesis, the foundational principles of X-ray crystallography, and the potential structural insights that could be gleaned from future crystallographic studies.
The Synthetic Gateway to 2,5-Dihalo-Thiazole-4-Carboxylic Acids
The synthesis of 2,5-dihalo-thiazole-4-carboxylic acids typically proceeds through the corresponding ethyl esters, which are more readily accessible. The general synthetic strategy involves the construction of the thiazole ring followed by halogenation and subsequent hydrolysis of the ester functionality.
Experimental Protocol: Synthesis of Ethyl 2,5-Dichlorothiazole-4-carboxylate and its Saponification
A common route to ethyl 2,5-dichlorothiazole-4-carboxylate involves the use of ethyl 2-chloroacetoacetate as a starting material. The thiazole ring is formed through a Hantzsch thiazole synthesis, followed by chlorination.
Step 1: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate in ethanol, add thiourea.
-
Reflux the mixture for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration.
Step 2: Chlorination of the Thiazole Ring
-
The ethyl 2-amino-5-chlorothiazole-4-carboxylate is then subjected to a Sandmeyer-type reaction.
-
Diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures yields a diazonium salt.
-
Subsequent treatment with a copper(I) chloride solution introduces a chlorine atom at the 2-position.
Step 3: Saponification to 2,5-Dichlorothiazole-4-carboxylic Acid
-
The resulting ethyl 2,5-dichlorothiazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid.[1]
-
This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.[1]
-
Acidification of the reaction mixture then precipitates the 2,5-dichlorothiazole-4-carboxylic acid, which can be isolated by filtration.
A similar synthetic strategy can be employed for the bromo and iodo analogues, using appropriate brominating and iodinating reagents. For instance, 2,5-dibromothiazole can be synthesized from 2-amino-5-bromothiazole.[2]
Unveiling the Solid-State Architecture: The Power of X-ray Crystallography
Single-crystal X-ray diffraction is an indispensable analytical technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the conformation of a molecule. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate the crystal packing.
The Significance of Crystallographic Data for Drug Development
For drug development professionals, crystallographic data is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule influences its biological activity.
-
Rational Drug Design: Designing new molecules with improved binding affinity and selectivity for a specific biological target.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Intellectual Property: Providing definitive structural proof for patent applications.
A Glimpse into the Potential Crystal Packing of 2,5-Dihalo-Thiazole-4-Carboxylic Acids
Although experimental crystal structures are not yet available, we can hypothesize about the potential intermolecular interactions that might be present in the solid state of 2,5-dihalo-thiazole-4-carboxylic acids based on the known structural chemistry of related compounds.
The crystal packing of these molecules will likely be dominated by a combination of strong hydrogen bonds involving the carboxylic acid group and halogen bonds involving the chlorine, bromine, or iodine atoms.
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that these molecules will form dimeric structures through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.
Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic regions (σ-holes) and participate in attractive interactions with nucleophiles, such as the oxygen atoms of the carboxylic acid or the nitrogen atom of the thiazole ring. The strength of these halogen bonds is expected to increase from chlorine to iodine.
The interplay between these hydrogen and halogen bonds will likely lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. The specific nature of these interactions will be influenced by the size and polarizability of the halogen atom.
Visualizing Potential Interactions
The following diagram illustrates a hypothetical hydrogen-bonded dimer of a 2,5-dihalo-thiazole-4-carboxylic acid.
Caption: Hypothetical hydrogen-bonded dimer of a 2,5-dihalo-thiazole-4-carboxylic acid.
Conclusion and Future Outlook
While the synthesis of 2,5-dihalo-thiazole-4-carboxylic acids is accessible, a critical gap in our understanding of these important synthetic intermediates lies in the absence of experimental X-ray crystallographic data. The determination of their single-crystal structures would provide invaluable insights into their solid-state behavior and guide the design of new molecules with tailored properties.
This guide serves as a call to the scientific community to pursue the crystallization and structural elucidation of these compounds. The availability of such data would not only enrich the fundamental understanding of thiazole chemistry but also empower researchers in the pharmaceutical and materials science fields to harness the full potential of these versatile building blocks.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
